1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 957313-01-8
VCID: VC7684188
InChI: InChI=1S/C19H24BrN3O/c1-11-6-7-18-17(8-11)12(2)14(4)22(18)9-16(24)10-23-15(5)19(20)13(3)21-23/h6-8,16,24H,9-10H2,1-5H3
SMILES: CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=C(C(=N3)C)Br)C)O
Molecular Formula: C19H24BrN3O
Molecular Weight: 390.325

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

CAS No.: 957313-01-8

Cat. No.: VC7684188

Molecular Formula: C19H24BrN3O

Molecular Weight: 390.325

* For research use only. Not for human or veterinary use.

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol - 957313-01-8

Specification

CAS No. 957313-01-8
Molecular Formula C19H24BrN3O
Molecular Weight 390.325
IUPAC Name 1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol
Standard InChI InChI=1S/C19H24BrN3O/c1-11-6-7-18-17(8-11)12(2)14(4)22(18)9-16(24)10-23-15(5)19(20)13(3)21-23/h6-8,16,24H,9-10H2,1-5H3
Standard InChI Key FHCSRVMNNAWHFG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=C(C(=N3)C)Br)C)O

Introduction

Structural Overview

The compound consists of:

  • Pyrazole Unit: A 4-bromo-3,5-dimethyl-substituted pyrazole ring. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.

  • Indole Unit: A 2,3,5-trimethyl-substituted indole ring. Indoles are bicyclic structures combining a benzene ring fused to a pyrrole ring.

  • Propanol Chain: A three-carbon chain connecting the pyrazole and indole units with a hydroxyl (-OH) group at the second carbon.

Key Features:

  • The bromine atom on the pyrazole provides reactivity for further functionalization.

  • The hydroxyl group on the propanol chain suggests potential hydrogen bonding capabilities, influencing solubility and bioactivity.

  • Methyl substitutions on both rings enhance lipophilicity, which could affect membrane permeability.

Synthesis Pathways

While specific literature on the synthesis of this exact compound is unavailable, general methodologies for constructing such molecules can be inferred:

Pyrazole Synthesis

Pyrazoles are typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For the 4-bromo and 3,5-dimethyl substitutions:

  • Start with 4-bromoacetophenone and react it with hydrazine hydrate.

  • Introduce methyl groups via alkylation using methyl iodide under basic conditions.

Indole Functionalization

Indoles can be synthesized or modified through Fischer indole synthesis or direct alkylation:

  • Use trimethyl-substituted aniline derivatives as precursors.

  • Cyclize with ketones under acidic conditions to form the indole core.

Coupling via Propanol Chain

The two heterocycles can be linked through nucleophilic substitution:

  • Prepare a halogenated propanol intermediate (e.g., 3-chloropropan-2-ol).

  • React the pyrazole unit with this intermediate under basic conditions to form an ether bond.

  • Couple the indole unit using similar nucleophilic substitution reactions.

Potential Applications

The combination of pyrazole and indole moieties in a single molecule suggests diverse biological activities:

Anticancer Potential

Compounds containing these heterocycles have been studied for their ability to inhibit enzymes like kinases or disrupt DNA replication in cancer cells.

Antioxidant Activity

The electron-rich aromatic systems of pyrazoles and indoles may contribute to radical scavenging properties.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyDetermine chemical shifts for protons (1H^1H) and carbons (13C^13C).
Mass SpectrometryConfirm molecular weight and fragmentation pattern.
IR SpectroscopyIdentify functional groups (e.g., -OH stretch at ~3300 cm1^{-1}).
X-Ray CrystallographyElucidate the three-dimensional structure (if crystalline).

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